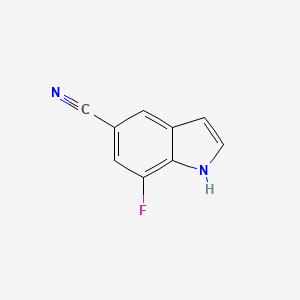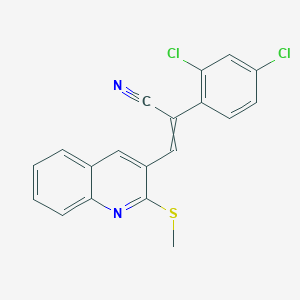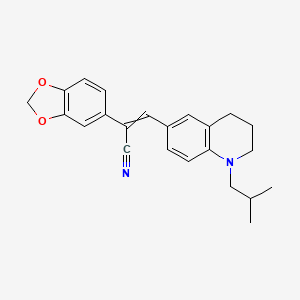
7-fluoro-1H-indole-5-carbonitrile
Übersicht
Beschreibung
7-Fluoro-1H-indole-5-carbonitrile (7FIC) is a small-molecule compound that has been studied in research laboratories for its potential applications in a variety of fields, including medicinal chemistry and drug discovery. 7FIC has been found to possess a variety of biochemical and physiological effects, and its unique chemical structure has enabled it to be used in a range of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Multicomponent Synthesis and Cytotoxic Evaluation
A study on the synthesis of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile compounds, utilizing a multicomponent reaction approach, has shown promising cytotoxic activities against various human cancer cell lines, including colon and lung cancers. This research highlights the potential of utilizing 7-fluoro-1H-indole-5-carbonitrile derivatives in developing anticancer agents (Radwan, Alminderej, & Awad, 2020).
Progesterone Receptor Modulators
Research into the synthesis and structure-activity relationship (SAR) of new pyrrole-oxindole progesterone receptor modulators has led to the development of potent compounds for use in female healthcare. The study showcases the application of 7-fluoro-1H-indole derivatives in creating effective treatments for conditions such as contraception, fibroids, endometriosis, and certain breast cancers (Fensome et al., 2008).
Radioligand Candidates for PET Imaging
The synthesis and radiofluorination of derivatives of 5-cyano-indole, aimed at developing selective ligands for the dopamine subtype-4 receptor, underline the role of this compound in creating potential positron emission tomography (PET) imaging probes. These derivatives exhibit high selectivity and affinity, marking them as promising candidates for D4 receptor imaging (Tietze et al., 2006).
SERT Imaging Chemical Synthesis
A study focused on the design and synthesis of fluoroalkoxydihydroisoquinoline-cyclohexyl indole carbonitriles for serotonin transporter (SERT) imaging. This research demonstrates the utility of this compound derivatives in developing (18)F-labeled tracers for PET imaging, with significant implications for the study of neurological conditions (Funke et al., 2008).
Aza-Henry and Aza-Knoevenagel Reactions
The application of N-(propargyl)indole-2-carbonitriles in DBU-catalyzed addition reactions has enabled the synthesis of 9-aminopyrido[1,2-a]indoles, showcasing the potential of this compound derivatives in creating compounds with fluorescence properties. This research opens new avenues for the development of fluorescent materials and probes (Zalte et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The benefits of using MCRs in synthesis could be categorized into three categories. The first advantage is that MCRs are entirely subject to spontaneous synthesis because a simple reaction vessel is used instead of complex equipment, and no intermediates need to be separated .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 7-fluoro-1h-indole-5-carbonitrile, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to diverse biological activities
Result of Action
Given that indole derivatives are known to have diverse biological activities , it is plausible that this compound could have similar effects
Biochemische Analyse
Biochemical Properties
7-fluoro-1H-indole-5-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, such as protein kinases and G-protein-coupled receptors . These interactions can modulate signaling pathways and cellular responses, contributing to the compound’s biological effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation . Additionally, this compound may affect the expression of genes involved in inflammation and immune responses, further highlighting its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit protein kinases, which play a critical role in cell signaling and regulation . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. Indole derivatives, including this compound, are generally stable under standard laboratory conditions . Long-term exposure to environmental factors, such as light and temperature, may lead to degradation and reduced efficacy. In vitro and in vivo studies have shown that the biological effects of this compound can persist over extended periods, indicating its potential for sustained therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage range for therapeutic applications to minimize potential side effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Indole derivatives are known to undergo metabolic transformations, such as hydroxylation and conjugation, which can influence their biological activity and excretion . The metabolic flux and levels of metabolites can be affected by the presence of this compound, highlighting its role in modulating metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins, facilitating its uptake and localization . The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects. Understanding the transport mechanisms and tissue distribution is essential for optimizing its use in biomedical applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the nucleus, where they can interact with DNA and transcription factors, influencing gene expression. The subcellular localization of this compound is an important factor in determining its biological effects and therapeutic potential.
Eigenschaften
IUPAC Name |
7-fluoro-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJWXNPTGJIGIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397573 | |
| Record name | 7-fluoro-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883500-88-7 | |
| Record name | 7-fluoro-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B1308106.png)

![2-[(4-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B1308112.png)



![(E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1308134.png)

![(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-1-penten-3-one](/img/structure/B1308145.png)




